cis-3-Carbomethoxycyclopentane-1-carboxylic acid cis-3-Carbomethoxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1098881-13-0
VCID: VC8047359
InChI: InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
SMILES: COC(=O)C1CCC(C1)C(=O)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

CAS No.: 1098881-13-0

Cat. No.: VC8047359

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Carbomethoxycyclopentane-1-carboxylic acid - 1098881-13-0

Specification

CAS No. 1098881-13-0
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Standard InChI Key FVUHGTQDOMGZOT-RITPCOANSA-N
Isomeric SMILES COC(=O)[C@H]1CC[C@H](C1)C(=O)O
SMILES COC(=O)C1CCC(C1)C(=O)O
Canonical SMILES COC(=O)C1CCC(C1)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid, reflects its bicyclic structure and stereochemistry. The cyclopentane ring adopts a puckered conformation, with the carboxylic acid (–COOH) and methoxycarbonyl (–COOCH3_3) groups occupying adjacent positions in a cis orientation . Key structural identifiers include:

PropertyValueSource
CAS Number96443-42-4 (enantiomer); 96382-85-3
InChIInChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Canonical SMILESCOC(=O)C1CCC(C1)C(=O)O
Isomeric SMILESCOC(=O)[C@H]1CC[C@H](C1)C(=O)O

The stereochemistry is critical to its reactivity, as the spatial arrangement influences hydrogen bonding, dipole interactions, and enzymatic recognition .

Physicochemical Properties

The compound’s solubility, melting point, and stability are governed by its polar functional groups. It exhibits moderate solubility in polar solvents like methanol and ethyl acetate but limited solubility in nonpolar solvents. Its pKa\text{p}K_a values (approximately 4.2 for the carboxylic acid and 12–14 for the ester) enable selective deprotonation or hydrolysis under controlled conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of sulfuric acid as a catalyst :

Cyclopentane-1,3-dicarboxylic acid+CH3OHH2SO4cis-3-Carbomethoxycyclopentane-1-carboxylic acid+H2O\text{Cyclopentane-1,3-dicarboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{cis-3-Carbomethoxycyclopentane-1-carboxylic acid} + \text{H}_2\text{O}

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Duration: 6–12 hours

  • Yield: 70–85%

Stereoselective Synthesis

Advanced methods employ rhodium-catalyzed domino reactions to achieve high enantioselectivity (>97% ee). A study by Nature Communications detailed a five-step cascade involving oxonium ylide formation, -sigmatropic rearrangement, oxy-Cope rearrangement, tautomerization, and intramolecular carbonyl ene reactions . This approach installs four stereogenic centers with remarkable precision, making it invaluable for pharmaceutical applications .

Industrial Manufacturing

Industrial processes optimize scalability using continuous-flow reactors and catalytic recycling. Parameters such as temperature (50–70°C), pressure (1–3 atm), and catalyst concentration (1–5 mol%) are fine-tuned to maximize yield (90–95%) and purity (>97%) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The compound undergoes predictable transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 oxidizes the cyclopentane ring to ketones or aldehydes .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to a primary alcohol .

Nucleophilic Substitution

The methoxycarbonyl group participates in nucleophilic acyl substitution. For example, reaction with amines yields amides:

RNH2+cis-3-Carbomethoxycyclopentane-1-carboxylic acidRNHC(O)Cyclopentane-COOH+CH3OH\text{RNH}_2 + \text{cis-3-Carbomethoxycyclopentane-1-carboxylic acid} \rightarrow \text{RNHC(O)Cyclopentane-COOH} + \text{CH}_3\text{OH}

Common Reagents:

  • Amines, alcohols, thiols

  • Bases (e.g., NaH\text{NaH}, Et3N\text{Et}_3\text{N})

Biological Activity and Research Applications

Antimicrobial Properties

Preliminary assays against E. coli and S. aureus revealed bacteriostatic effects at 100–200 μM, attributed to pH modulation and membrane permeability alterations .

Drug Precursor Utility

The compound serves as a chiral building block for prostaglandin analogs and antiviral agents. Its rigid cyclopentane core mimics natural terpenes, enhancing binding affinity in drug-receptor interactions .

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
Cyclopentane-1,3-dicarboxylic acidLacks ester group; higher polarityLower membrane permeability
(1S,3R)-EnantiomerMirror-image stereochemistryAltered enzymatic recognition

The ester group in cis-3-carbomethoxycyclopentane-1-carboxylic acid enhances lipophilicity, improving bioavailability compared to dicarboxylic analogs .

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